3-Nitrobenzotrifluoride

Description

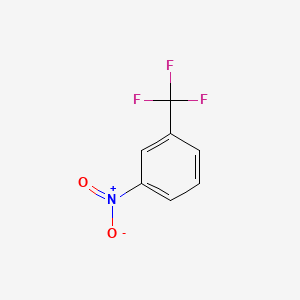

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNAMGUAXHGCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025794 | |

| Record name | 1-Nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-nitro-alpha,alpha,alpha-trifluorotoluene is a pale oily liquid. Insoluble in water. (NTP, 1992), Pale straw-colored liquid; [HSDB] | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-(Trifluoromethyl)nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992), 203 °C | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

214 °F (NTP, 1992), 103 °C OC. | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), SOL IN ORGANIC SOLVENTS; INSOL IN WATER | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.437 at 59.9 °F (NTP, 1992) - Denser than water; will sink, 1.437 @ 15.5 °C | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.59 (AIR= 1) | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.25 [mmHg] | |

| Record name | m-(Trifluoromethyl)nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE STRAW, THIN OILY LIQ | |

CAS No. |

98-46-4 | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Trifluoromethyl)nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-nitro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-3-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU6L7C6HW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

27.7 °F (NTP, 1992), FP: -5.0 °C | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitrobenzotrifluoride

This guide provides an in-depth technical overview of 3-Nitrobenzotrifluoride, a critical chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, it delves into the compound's core properties, synthesis, reactivity, applications, and safety protocols, grounding all claims in authoritative data.

Introduction: The Strategic Importance of this compound

This compound, identified by its CAS Number 98-46-4 , is a specialized aromatic organic compound that has become indispensable in the fine chemical, pharmaceutical, and agrochemical industries.[1][2] Its chemical structure, featuring a benzene ring substituted with a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), imparts a unique combination of stability and reactivity.[3][4] The potent electron-withdrawing nature of both substituents significantly influences the molecule's chemical behavior, making it a versatile precursor for a wide array of complex organic syntheses.[5][6]

In pharmaceutical development, the trifluoromethyl moiety is particularly valued. Its incorporation into active pharmaceutical ingredients (APIs) can substantially enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability, often leading to improved drug efficacy and safety profiles.[6][7] Consequently, this compound serves as a cornerstone intermediate in the synthesis of anti-inflammatory drugs, analgesics, and antipsychotic agents.[1][6]

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective and safe use in a laboratory setting.

Synonyms: 1-Nitro-3-(trifluoromethyl)benzene, m-Nitrobenzotrifluoride, 3-Nitro-α,α,α-trifluorotoluene.[1][3]

| Property | Value | Source(s) |

| CAS Number | 98-46-4 | [3][8][9] |

| Molecular Formula | C₇H₄F₃NO₂ | [3][8] |

| Molecular Weight | 191.11 g/mol | [3][10] |

| Appearance | Colorless to pale yellow, oily liquid | [3][4][5] |

| Density | ~1.43 g/mL at 25 °C | [3][11] |

| Melting Point | -5 °C | [1][3] |

| Boiling Point | 200-205 °C | [3][11] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [5] |

| Water Solubility | 0.4 g/L at 20 °C (Sparingly soluble) | [1][4] |

| Solubility | Soluble in common organic solvents (e.g., alcohol, ether, benzene) | [4] |

| Refractive Index (n20/D) | ~1.472 | [3][11] |

Synthesis and Production Workflow

The primary industrial synthesis of this compound is achieved through the electrophilic nitration of benzotrifluoride. This established process leverages the directing effects of the trifluoromethyl group.

Causality of the Synthesis Protocol:

The -CF₃ group is a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. When benzotrifluoride is treated with a nitrating agent (typically a mixture of fuming nitric acid and concentrated sulfuric acid), the electrophile (NO₂⁺) is directed to the meta-position, leading to the desired 3-nitro isomer as the major product.

Representative Experimental Protocol:

The following is a generalized protocol based on established chemical syntheses.[12][13]

-

Reaction Setup: A stirred mixture of benzotrifluoride and concentrated sulfuric acid is prepared in a reaction vessel equipped for external cooling.

-

Addition of Nitrating Agent: Fuming nitric acid is added dropwise to the stirred mixture. The temperature is carefully maintained between 20°C and 30°C using an ice bath to control the exothermic reaction and prevent over-nitration.[12]

-

Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure the reaction goes to completion.[12][13]

-

Quenching: The reaction mixture is then cautiously poured onto a large volume of ice and water to quench the reaction and precipitate the product.[12]

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane.[12][13]

-

Washing and Drying: The combined organic extracts are washed with water to remove residual acid, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by evaporation under reduced pressure.[12][13]

-

Purification: The crude product, a pale-yellow oil, is obtained in high yield and can be further purified by vacuum distillation if necessary.[13]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the two functional groups. The most significant transformation, particularly for pharmaceutical synthesis, is the reduction of the nitro group to an amine.

Reduction to 3-Aminobenzotrifluoride

This reduction is a critical step as 3-aminobenzotrifluoride is a highly valuable building block for APIs. The reaction can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.[14]

Mechanism Insight: In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Palladium on carbon, Pd/C). The nitro compound adsorbs to the catalyst surface, where it undergoes stepwise reduction to the corresponding amine.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. chemwhat.com [chemwhat.com]

- 10. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 98-46-4 [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3-Nitrobenzotrifluoride: Properties, Synthesis, and Applications

Introduction: A Versatile Fluorinated Building Block

3-Nitrobenzotrifluoride, also known as m-nitrobenzotrifluoride or 1-nitro-3-(trifluoromethyl)benzene, is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries.[1][2] Its structure, which uniquely combines a strongly electron-withdrawing nitro group (-NO2) and a trifluoromethyl group (-CF3) on a benzene ring, imparts a distinct profile of stability and reactivity.[1][3] This makes it an indispensable intermediate in the synthesis of a wide array of high-value molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[4][5] The trifluoromethyl group is particularly valued in drug development for its ability to enhance metabolic stability and lipophilicity, often improving the pharmacokinetic profile of a drug candidate. This guide provides a comprehensive overview of the physical and chemical properties, synthetic protocols, and key applications of this compound for researchers, chemists, and professionals in drug development.

Part 1: Physicochemical and Spectroscopic Profile

This compound is typically a pale yellow, oily liquid at room temperature with a characteristic aromatic odor.[1][2] It is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, ether, benzene, and acetone.[1][6]

1.1: Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. The slight variations in reported values are typical and depend on the purity and measurement conditions.

| Property | Value | Source(s) |

| CAS Number | 98-46-4 | [2][7] |

| Molecular Formula | C₇H₄F₃NO₂ | [3][7] |

| Molecular Weight | 191.11 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | -5 °C | [3] |

| Boiling Point | 200-205 °C (at 760 mmHg) | [8] |

| Density | 1.436 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.472 | [8] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [8] |

| Water Solubility | 0.4 g/L at 20 °C | [8] |

| Vapor Density | 6.59 (Air = 1) | [1] |

1.2: Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons.[9]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the aromatic carbons and the trifluoromethyl carbon.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of the C-F bonds of the trifluoromethyl group and the N-O bonds of the nitro group.[12][13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[14]

Part 2: Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the two powerful electron-withdrawing groups. These groups deactivate the benzene ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SₙAr), particularly when a suitable leaving group is present at the ortho or para positions.[1][5][15] However, the most synthetically valuable reaction is the reduction of the nitro group.

2.1: Key Chemical Transformations

Nitro Group Reduction: The most common and pivotal reaction is the reduction of the nitro group to an amine, yielding 3-aminobenzotrifluoride.[6][16] This transformation is a cornerstone for building more complex molecules. The reduction can be achieved through several methods:

-

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel under a hydrogen atmosphere.[17][18]

-

Metal/Acid Reduction: Employing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[18]

-

Electrochemical Reduction: A scalable and greener alternative that uses an electric current to drive the reduction, often precipitating the product as a salt for easy isolation.[19]

This reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates to form the final amine.[20]

2.2: Synthesis Protocol: Nitration of Benzotrifluoride

The industrial synthesis of this compound is typically achieved via the electrophilic aromatic substitution (nitration) of benzotrifluoride.[1] The trifluoromethyl group is a meta-director, meaning it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position meta to itself on the aromatic ring.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Charging the Reactor: To a suitable reaction vessel equipped with stirring and external cooling, add concentrated sulfuric acid followed by benzotrifluoride.[17] The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺) from nitric acid.

-

Temperature Control: Cool the stirred mixture to a temperature between 20°C and 30°C.[17] This temperature control is critical as the nitration reaction is highly exothermic. Runaway reactions can be hazardous and lead to the formation of undesired byproducts.

-

Addition of Nitrating Agent: Add fuming nitric acid dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained within the desired range.[17]

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[17]

-

Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and water. This step quenches the reaction and precipitates the crude product, which is insoluble in water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic product using a suitable solvent, such as dichloromethane.

-

Washing and Neutralization: Wash the combined organic extracts sequentially with water, a dilute basic solution (e.g., sodium bicarbonate) to remove residual acid, and finally with water again until the washings are neutral.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude this compound as a pale-yellow oil. Further purification can be achieved by vacuum distillation.

Part 3: Applications in Research and Development

The primary utility of this compound lies in its role as a precursor to 3-aminobenzotrifluoride, a key building block for numerous commercial products.

Caption: Synthetic utility of this compound.

-

Pharmaceuticals: It is a crucial intermediate in the synthesis of anti-inflammatory drugs, analgesics, and antipsychotic agents.[6] The presence of the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of these drugs.

-

Agrochemicals: In the agricultural sector, it is used to produce a variety of herbicides and pesticides.[6] The resulting compounds often show high efficacy in crop protection.

-

Specialty Chemicals: It also serves as a precursor in the manufacturing of specialty dyes and high-performance polymers, where the fluorine content can impart desirable properties like thermal stability and chemical resistance.[1][3]

Part 4: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[6]

-

Hazards: It is classified as toxic and may be fatal if inhaled.[21] It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation. It is also a combustible liquid.[8][22] When heated to decomposition, it emits highly toxic fumes of nitrogen oxides (NOx) and fluorides.[8]

-

Handling: Always work in a well-ventilated area, preferably in a chemical fume hood.[21][22] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][22] Avoid breathing vapors or mist.[21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][21] It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[22]

-

First Aid: In case of inhalation, move the person to fresh air.[21] For skin contact, wash off immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.[21] If swallowed, rinse the mouth and call a poison center or doctor immediately.

Conclusion

This compound is a chemical of strategic importance, bridging basic fluorinated starting materials with complex, high-value products in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the trifluoromethyl and nitro groups, dictate its reactivity and make it a versatile tool for synthetic chemists. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective utilization in research and industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. nbinno.com [nbinno.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 98-46-4 [chemicalbook.com]

- 9. This compound(98-46-4) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(98-46-4) 13C NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(98-46-4) IR2 [m.chemicalbook.com]

- 14. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. prepchem.com [prepchem.com]

- 17. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemicalbook.com [chemicalbook.com]

- 22. nj.gov [nj.gov]

An In-depth Technical Guide to the Solubility of 3-Nitrobenzotrifluoride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3-Nitrobenzotrifluoride (CAS 98-46-4), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical principles governing its solubility, presents available solubility data, and offers a robust, field-proven protocol for experimental solubility determination.

Introduction: Understanding this compound

This compound, also known as 1-nitro-3-(trifluoromethyl)benzene, is a halogenated aromatic nitro compound with the molecular formula C₇H₄F₃NO₂.[2][3] It typically presents as a colorless to pale yellow liquid at room temperature.[2][4][5] The molecule's structure is key to its solubility profile. It features a benzene ring substituted with a strongly electron-withdrawing nitro group (-NO₂) and a trifluoromethyl group (-CF₃). This combination imparts significant polarity and chemical stability.[2] The trifluoromethyl group, in particular, makes it a valuable building block in medicinal chemistry for creating fluorinated compounds.[1][4]

Key Physicochemical Properties:

-

Molecular Weight: 191.11 g/mol [4]

-

Density: ~1.436 g/mL at 25 °C[5]

-

Boiling Point: 200-205 °C[5]

-

Appearance: Colorless to yellow, clear to oily liquid[2][4][5]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and the solvent.[6][7]

-

Solute (this compound): The presence of both the highly polar nitro group and the fluorinated (less polar) trifluoromethyl group gives this compound a complex polarity. It lacks hydrogen bond-donating capabilities but can act as a hydrogen bond acceptor via the oxygen atoms of the nitro group. Its primary intermolecular interactions will be dipole-dipole forces and London dispersion forces.

-

Solvent: The choice of solvent is critical. Solvents are broadly categorized as polar (protic and aprotic) and non-polar.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These can engage in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile): These have dipoles but do not have O-H or N-H bonds.

-

Non-Polar Solvents (e.g., hexane, toluene, benzene): These have minimal dipole moments and interact primarily through London dispersion forces.

-

Causality in Solubility: Based on its structure, this compound is expected to be sparingly soluble in highly polar protic solvents like water but readily soluble in a range of other organic solvents.[1][8][9] Its aromatic ring and trifluoromethyl group favor interactions with non-polar and moderately polar solvents like toluene, benzene, and ethers.[2] The polar nitro group enhances its solubility in polar aprotic solvents like acetone.[1]

Quantitative Solubility Data

| Solvent | Solubility | Reference |

| Water | 0.4 g/L (20 °C) - Very low solubility | [2][9][10][11][12][13] |

| Ethanol | Soluble | [1][2] |

| Acetone | Soluble | [1] |

| Ether | Soluble | [2] |

| Benzene | Soluble | [2] |

| Toluene | Soluble | [2] |

This table summarizes generally reported solubility. For precise process design, experimental determination is essential.

Experimental Protocol for Solubility Determination

This section provides a robust, self-validating protocol for determining the equilibrium solubility of this compound in a given organic solvent. The method is based on the isothermal shake-flask method, a gold standard for solubility measurements.[14]

Rationale for Method Selection

The isothermal shake-flask method is chosen for its reliability and direct measurement of equilibrium solubility. By ensuring the solution is saturated and in equilibrium at a constant temperature, this method minimizes kinetic effects and provides thermodynamically relevant data.[14][15] Analysis of the supernatant by a quantitative method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy provides high accuracy and precision.

Experimental Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 98-46-4 [chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. This compound CAS#: 98-46-4 [m.chemicalbook.com]

- 11. chemwhat.com [chemwhat.com]

- 12. 98-46-4 | CAS DataBase [m.chemicalbook.com]

- 13. China this compound 98-46-4 [chinachemnet.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

spectroscopic data (NMR, IR, MS) of 3-Nitrobenzotrifluoride

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Nitrobenzotrifluoride

Introduction

This compound is a halogenated aromatic nitro compound with the chemical formula C₇H₄F₃NO₂.[1][2] It exists as a pale straw-colored, oily liquid and is insoluble in water.[3][4][5] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6] The presence of both a strong electron-withdrawing nitro group and a trifluoromethyl group on the benzene ring gives this compound unique chemical properties, making its structural elucidation and purity assessment paramount for its applications. This guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), aimed at researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the chemical shifts of the aromatic protons in this compound, causing them to appear at lower fields (higher ppm values) compared to unsubstituted benzene.

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz NMR spectrometer. The following parameters are typically used:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

Temperature: Ambient

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

¹H NMR Data for this compound:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.14 | d | 8.0 | 2H | Aromatic Protons |

| ~7.68 | d | 8.0 | 2H | Aromatic Protons |

Note: The provided data from a supporting information document appears to be for a similar but different compound, as this compound would be expected to have a more complex splitting pattern for the aromatic protons. A more detailed analysis would show four distinct signals in the aromatic region.

Interpretation:

The aromatic region of the ¹H NMR spectrum of this compound is expected to show four signals corresponding to the four protons on the benzene ring. The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups deshield the aromatic protons, causing their signals to appear downfield. The relative positions and splitting patterns of these signals can be predicted based on the substitution pattern.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are also influenced by the electron-withdrawing substituents.

Experimental Protocol:

The ¹³C NMR spectrum is typically recorded on the same sample used for ¹H NMR analysis.

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

-

Decoupling: Proton-decoupled

-

Number of Scans: 512-1024

-

Relaxation Delay: 2-5 seconds

¹³C NMR Data for this compound:

| Chemical Shift (δ) ppm | Assignment |

| ~123.8 (q, J = 271 Hz) | -CF₃ |

| ~125.5 (q, J = 4 Hz) | Aromatic CH |

| ~130.1 | Aromatic CH |

| ~133.5 | Aromatic CH |

| ~134.5 (q, J = 33 Hz) | C-CF₃ |

| ~165.9 | C-NO₂ |

Note: The provided data from a supporting information document appears to be for a similar but different compound. The assignments are tentative and based on typical chemical shift ranges for substituted benzenes.

Interpretation:

The ¹³C NMR spectrum of this compound is expected to show six signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring, and one signal for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the nitro group will be significantly downfield due to the strong deshielding effect of the nitro group.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for observing fluorine atoms in a molecule.

Experimental Protocol:

The ¹⁹F NMR spectrum is recorded on a spectrometer equipped with a fluorine probe.

-

Spectrometer Frequency: 376 MHz

-

Solvent: CDCl₃

-

External Standard: CFCl₃

-

Number of Scans: 64-128

¹⁹F NMR Data for this compound:

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -63.21 | s |

Interpretation:

The ¹⁹F NMR spectrum of this compound shows a single sharp peak, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is reported relative to an external standard, typically trichlorofluoromethane (CFCl₃).[7]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum of this compound, a liquid, is typically recorded using a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Sampling Technique: Thin film or ATR

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | C-H aromatic stretching |

| ~1600, ~1470 | Medium | C=C aromatic stretching |

| ~1530 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1320 | Strong | C-F stretching |

| ~1140, ~1180 | Strong | C-F stretching |

| ~800-700 | Strong | C-H aromatic out-of-plane bending |

Interpretation:

The IR spectrum of this compound shows characteristic absorption bands for the nitro group (strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹) and the trifluoromethyl group (strong absorptions in the 1320-1120 cm⁻¹ region). The presence of aromatic C-H and C=C stretching vibrations further confirms the aromatic nature of the compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

-

Ionization Method: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

Major Fragmentation Peaks for this compound:

| m/z | Relative Intensity (%) | Assignment |

| 191 | 100 | [M]⁺ (Molecular Ion) |

| 145 | ~80 | [M - NO₂]⁺ |

| 95 | ~40 | [C₆H₄F]⁺ |

| 75 | ~20 | [C₆H₃]⁺ |

Interpretation:

The mass spectrum of this compound shows a prominent molecular ion peak at m/z 191, which corresponds to its molecular weight.[3] The base peak is often the molecular ion, indicating its relative stability. A significant fragment is observed at m/z 145, corresponding to the loss of a nitro group (NO₂). Further fragmentation can lead to the loss of fluorine atoms and the benzene ring, resulting in smaller fragments.

Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for this compound.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound involves a systematic workflow integrating various spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The combined data from these techniques are essential for verifying the identity and purity of this important chemical intermediate, thereby ensuring its suitability for applications in research and development, particularly in the pharmaceutical and agrochemical industries. The distinct spectral features arising from the nitro and trifluoromethyl substituents offer a clear spectroscopic fingerprint for this molecule.

References

- Vertex AI Search. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). 4-Hydroxy-3-nitrobenzotrifluoride(400-99-7) 13C NMR spectrum.

- PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene.

- Vertex AI Search. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

- SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR] - Spectrum.

- ChemicalBook. (n.d.). 4-Nitrobenzotrifluoride(402-54-0) 1H NMR spectrum.

- SpectraBase. (n.d.). This compound - Optional[17O NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). This compound(98-46-4) IR2.

- ChemicalBook. (n.d.). This compound(98-46-4) 1H NMR spectrum.

- Guidechem. (n.d.). This compound 98-46-4 wiki.

- NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-.

- ChemicalBook. (n.d.). This compound.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- Chem-Impex. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound Chemical Properties,Usage,Production.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]

- 3. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 98-46-4 [chemicalbook.com]

- 5. This compound | 98-46-4 [amp.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. colorado.edu [colorado.edu]

synthesis of 3-Nitrobenzotrifluoride from benzotrifluoride

An In-depth Technical Guide to the Synthesis of 3-Nitrobenzotrifluoride from Benzotrifluoride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] The document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and addresses critical safety considerations. By integrating theoretical mechanisms with practical laboratory procedures, this guide serves as an essential resource for professionals engaged in synthetic organic chemistry and process development.

Introduction: The Significance of this compound

This compound (CAS No. 98-46-4), also known as 1-nitro-3-(trifluoromethyl)benzene, is a pale yellow, oily liquid with a characteristic aromatic odor.[1][3] Its chemical structure is distinguished by the presence of two powerful electron-withdrawing groups on a benzene ring: the trifluoromethyl (-CF₃) group and the nitro (-NO₂) group. This unique electronic configuration imparts significant chemical stability and makes it a highly versatile building block in organic synthesis.[1][2]

The primary utility of this compound lies in its role as a precursor to a wide array of more complex molecules. The nitro group can be readily reduced to an amine, providing a synthetic handle for further derivatization. This pathway is fundamental to the production of various active pharmaceutical ingredients (APIs), including antidepressants and antipsychotic agents, as well as herbicides and insecticides.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂ | [4] |

| Molecular Weight | 191.11 g/mol | [3] |

| Appearance | Pale yellow to light brown liquid | [1][2] |

| Boiling Point | 200-205 °C | |

| Density | 1.436 g/mL at 25 °C | |

| Melting Point | -5 °C | [2] |

| Refractive Index | n20/D 1.472 | |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene | [1] |

The Chemistry of Synthesis: Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The reaction involves the nitration of the starting material, benzotrifluoride, using a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Mechanism and Regioselectivity

The key to understanding this synthesis lies in the directing effect of the trifluoromethyl (-CF₃) group. The -CF₃ group is a powerful deactivating group due to the strong inductive electron-withdrawing effect of the three fluorine atoms. This deactivation makes the aromatic ring less reactive towards electrophiles compared to benzene itself.

Crucially, the -CF₃ group is a meta-director . This regioselectivity can be explained by examining the stability of the Wheland intermediates (sigma complexes) formed during the electrophilic attack of the nitronium ion (NO₂⁺) at the ortho, para, and meta positions.

-

Ortho and Para Attack: When the nitronium ion attacks at the ortho or para position, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the electron-withdrawing -CF₃ group. This is a highly destabilized arrangement, making these pathways energetically unfavorable.

-

Meta Attack: Attack at the meta position ensures that the positive charge in the resonance intermediates is never placed on the carbon atom bearing the -CF₃ group. While still a deactivated system, the meta pathway avoids the severe destabilization seen in ortho/para attack, making it the favored reaction course.

The reaction is catalyzed by concentrated sulfuric acid, which protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.

Caption: Reaction mechanism for the meta-nitration of benzotrifluoride.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative procedure for the synthesis of this compound. It is imperative that this reaction is conducted in a well-ventilated fume hood with strict adherence to all safety precautions.

Reagents and Materials

-

Benzotrifluoride (C₆H₅CF₃)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, 95%)[5] or Concentrated Nitric Acid (70%)

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution (5%)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an addition funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice/water bath to 0-5 °C.

-

Addition of Benzotrifluoride: To the cooled, stirred sulfuric acid, add the benzotrifluoride. Maintain the temperature below 10 °C.

-

Slow Addition of Nitric Acid: Add the fuming or concentrated nitric acid dropwise via the addition funnel to the stirred mixture. The rate of addition must be carefully controlled to maintain the reaction temperature between 20 °C and 30 °C.[5][6] This step is highly exothermic and requires efficient external cooling.

-

Reaction Period: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[6]

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (e.g., 1 kg of ice for an 80 g scale reaction) with stirring.[5] This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the resulting mixture to a separatory funnel. Extract the product using dichloromethane (e.g., 2 x 250 mL).[5]

-

Washing: Combine the organic extracts and wash successively with water (2 x 100 mL), 5% sodium bicarbonate solution until effervescence ceases (to neutralize residual acids), and finally with brine.[5][7]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure.[5]

-

Purification: The resulting pale-yellow oil is crude this compound. High purity is achieved through fractional distillation under vacuum.[1][7]

Table 2: Comparison of Reported Reaction Conditions

| Nitrating Agent | Temperature | Reaction Time | Yield | Reference |

| Fuming HNO₃ / H₂SO₄ | 20-30 °C | 1 hour | 91% | PrepChem.com[5] |

| Conc. HNO₃ / H₂SO₄ | 0-10 °C | 3 hours (industrial) | High (unspecified) | Guidechem[1] |

| Fuming HNO₃ / H₂SO₄ | 30-40 °C | 8 hours | 69.8 - 92.0% | CN103265435A[8] |

| NaNO₃ / H₂SO₄ | 25-30 °C (finished at 60 °C) | Not specified | ~87% | IDEALS[7] |

Workflow and Safety

The synthesis involves hazardous, corrosive, and toxic materials. A systematic workflow and stringent safety protocols are non-negotiable.

Caption: General experimental workflow for the synthesis of this compound.

Critical Safety Precautions

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[9][10]

-

Exothermic Reaction: The nitration reaction is highly exothermic. The risk of a runaway reaction is significant if the temperature is not controlled. Ensure a reliable cooling system is in place and add reagents slowly.

-

Ventilation: All operations must be performed in a certified chemical fume hood to avoid inhalation of toxic fumes.[9]

-

Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[9] Have a base (e.g., sodium bicarbonate) ready to neutralize any acid spills.

-

Waste Disposal: Dispose of all chemical waste, including acidic aqueous layers, according to institutional and local regulations.

Characterization of the Final Product

Confirmation of the product's identity and purity is essential. Standard methods include:

-

Gas Chromatography (GC): Used to determine the purity of the product and quantify the isomeric ratio. The crude product typically contains small amounts of the ortho and para isomers.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR can be used to confirm the structure of the 3-substituted product.

-

Physical Constants: Measurement of the boiling point and refractive index and comparison with literature values provides a good indication of purity.

Conclusion

The is a robust and well-established chemical transformation that is fundamental to the production of numerous high-value chemicals. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and an unwavering commitment to safety are paramount for the successful and safe execution of this synthesis. This guide provides the foundational knowledge and practical framework for researchers and developers to confidently approach this important synthetic procedure.

References

-

Synthesis of this compound - PrepChem.com. PrepChem.com. Available at: [Link]

- Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents. Google Patents.

- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents. Google Patents.

-

Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene - Cole-Parmer. Cole-Parmer. Available at: [Link]

- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents. Google Patents.

-

The mono-nitration of benzotrifluoride - IDEALS. Illinois Digital Environment for Access to Learning and Scholarship (IDEALS). Available at: [Link]

-

Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528. FreePatentsOnline. Available at: [Link]

- EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents. Google Patents.

-

Some trisubstituted benzotrifluorides. Illinois Digital Environment for Access to Learning and Scholarship (IDEALS). Available at: [Link]

-

Process for the preparation of nitro-substituted benzotrifluoride compounds - European Patent Office. European Patent Office. Available at: [Link]

- EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents. Google Patents.

- US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents. Google Patents.

-

Preparation method of m-nitrobenzotrifluoride - Eureka | Patsnap. Patsnap. Available at: [Link]

-

m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem. PubChem, National Center for Biotechnology Information. Available at: [Link]

- CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents. Google Patents.

-

The mono-nitration of benzotrifluoride - IDEALS - University of Illinois. Illinois Digital Environment for Access to Learning and Scholarship (IDEALS). Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 7. ideals.illinois.edu [ideals.illinois.edu]

- 8. Preparation method of m-nitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. tcichemicals.com [tcichemicals.com]

Introduction: The Significance of Benzotrifluoride and its Nitration

An In-Depth Technical Guide to the Nitration of Benzotrifluoride: Mechanism, Regioselectivity, and Synthetic Protocol

This guide provides a comprehensive examination of the electrophilic aromatic nitration of benzotrifluoride (α,α,α-trifluorotoluene). Tailored for researchers, chemists, and professionals in drug development, this document elucidates the underlying mechanistic principles governing the reaction's regioselectivity and provides a field-proven experimental protocol. We will explore the powerful directing influence of the trifluoromethyl group, analyze the stability of reaction intermediates, and present a validated synthetic workflow.

Benzotrifluoride (BTF) is a cornerstone building block in modern medicinal and agricultural chemistry. Its trifluoromethyl (-CF₃) group imparts unique properties to molecules, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The nitration of benzotrifluoride is a pivotal primary transformation, yielding nitrobenzotrifluoride isomers that serve as versatile intermediates for the synthesis of a vast array of pharmaceuticals, herbicides, and dyes. Understanding the mechanism of this reaction is not merely an academic exercise; it is fundamental to controlling product distribution, optimizing reaction yields, and ensuring the efficient production of high-purity materials essential for drug development pipelines.

The Core Mechanism: Electrophilic Aromatic Substitution

The nitration of benzotrifluoride proceeds via an electrophilic aromatic substitution (SₑAr) pathway, a cornerstone reaction class for aromatic compounds.[1][2] The mechanism can be dissected into three critical stages: generation of the electrophile, electrophilic attack on the aromatic ring, and re-aromatization.

Generation of the Nitronium Ion (NO₂⁺)

The active electrophile in this reaction, the nitronium ion (NO₂⁺), is not present in nitric acid itself. It is generated in situ through the action of a stronger acid, typically concentrated sulfuric acid, which protonates nitric acid, leading to the loss of a water molecule.[3][4]

Causality Behind Experimental Choice: The use of a mixed acid system (HNO₃/H₂SO₄) is critical. Sulfuric acid's role as a dehydrating agent and a stronger acid shifts the equilibrium towards the formation of the highly electrophilic nitronium ion, which is necessary to attack the deactivated aromatic ring of benzotrifluoride.[5]

Figure 1: Generation of the nitronium ion electrophile.

The Directing Effect of the Trifluoromethyl Group

The regiochemical outcome of the nitration is dictated entirely by the electronic properties of the trifluoromethyl (-CF₃) substituent.

-

Strong Inductive Electron Withdrawal (-I Effect): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the benzene ring through the sigma bond.[6][7][8][9] This inductive effect is potent and is the primary mode of electronic influence for the -CF₃ group.[10]

-

Lack of Resonance Donation (+M Effect): Unlike groups with lone pairs (e.g., -OCH₃, -NH₂), the -CF₃ group has no lone pairs on the carbon atom to donate back into the π-system of the ring.

This combination makes the -CF₃ group one of the most powerful electron-withdrawing and deactivating groups in organic chemistry.[9][11][12] The withdrawal of electron density makes the benzotrifluoride ring less nucleophilic and therefore less reactive towards electrophiles than benzene. Consequently, harsher reaction conditions (e.g., higher temperature or more concentrated acid) are required for nitration.[13]

Regioselectivity: Analysis of the Wheland Intermediate

The deactivating -CF₃ group directs the incoming electrophile to the meta position. This preference is not due to activation of the meta position, but rather due to the pronounced deactivation of the ortho and para positions. The explanation lies in the relative stability of the cationic reaction intermediate, known as the arenium ion or Wheland intermediate.[1][2]

Meta Attack (Favored Pathway): When the nitronium ion attacks the meta position, the positive charge in the resulting arenium ion is delocalized over three secondary carbons. Crucially, the positive charge is never placed on the carbon atom directly attached to the electron-withdrawing -CF₃ group. This results in a "least destabilized" intermediate.

Figure 2: Workflow for the favored meta-nitration pathway.

Ortho and Para Attack (Disfavored Pathways): If the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge directly adjacent to the -CF₃ group. This arrangement is extremely energetically unfavorable. The powerful inductive effect of the -CF₃ group intensely destabilizes an adjacent positive charge, making these intermediates significantly higher in energy than the one formed from meta attack.[6][10]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. ocw.uci.edu [ocw.uci.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A corrected benzene nitration three-step mechanism derived by DFT calculation and MO theory | European Journal of Chemistry [eurjchem.com]

- 6. homework.study.com [homework.study.com]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. aakash.ac.in [aakash.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Preparation method of m-nitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

The Trifluoromethyl Group: A Linchpin in the Reactivity of 3-Nitrobenzotrifluoride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzotrifluoride is a halogenated aromatic nitro compound that serves as a versatile intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3][4] Its chemical persona is defined by the synergistic interplay of two powerful electron-withdrawing groups on a benzene ring: the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group. This guide delves into the pivotal role of the trifluoromethyl group, dissecting its profound influence on the electronic landscape and, consequently, the reactivity of the this compound molecule. Understanding these intricacies is paramount for designing novel synthetic pathways and for the strategic molecular manipulation required in modern drug discovery.[5][6][7][8]

The Electronic Architecture: Unpacking the Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing substituents in organic chemistry.[9][10] Its influence stems from a strong inductive effect (-I) and a lesser-known, yet significant, resonance effect (negative hyperconjugation).

Inductive Effect (-I): A Dominant Force

The high electronegativity of the three fluorine atoms creates a strong dipole moment, pulling electron density away from the benzene ring through the sigma bond framework.[11][12][13] This inductive withdrawal significantly deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to benzene.[14][15][16] The carbon atom of the CF₃ group bears a partial positive charge, which is relayed to the aromatic ring, reducing its electron density and nucleophilicity.[12]

Resonance Effect (Negative Hyperconjugation): A Subtle Contributor

While the inductive effect is the primary mode of electron withdrawal, the trifluoromethyl group can also participate in a form of resonance known to as negative hyperconjugation. This involves the overlap of the C-F σ* antibonding orbitals with the π-system of the aromatic ring. This interaction further delocalizes electron density away from the ring, contributing to its deactivation.

The combined electronic influence of the trifluoromethyl and nitro groups renders the aromatic ring of this compound highly electron-deficient. This unique electronic profile is the cornerstone of its reactivity, dictating the regioselectivity of substitution reactions.

Directing Effects in Aromatic Substitution Reactions

The electron-withdrawing nature of the trifluoromethyl group profoundly influences the orientation of incoming electrophiles and nucleophiles on the aromatic ring.

Electrophilic Aromatic Substitution: A Tale of Meta-Direction

The trifluoromethyl group is a strong deactivating and meta-directing group in electrophilic aromatic substitution reactions.[11][13][14][17] This directing effect can be rationalized by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction.

When an electrophile attacks the ortho or para positions relative to the CF₃ group, one of the resonance structures of the resulting arenium ion places a positive charge on the carbon atom directly attached to the electron-withdrawing trifluoromethyl group. This is a highly destabilized arrangement due to the juxtaposition of a positive charge with the partial positive charge on the carbon of the CF₃ group.[11][12][15]

In contrast, when the electrophile attacks the meta position, the positive charge in the arenium ion is never located on the carbon bearing the trifluoromethyl group.[11][15] This results in a more stable intermediate compared to the ortho and para counterparts, thus favoring the formation of the meta-substituted product. The nitration of benzotrifluoride to produce this compound is a classic example of this regioselectivity.[1][18][19]

Diagram: Electrophilic Aromatic Substitution on Benzotrifluoride

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution: Activating the Ring for Attack

While the trifluoromethyl group deactivates the ring towards electrophiles, it, along with the nitro group, activates the ring for nucleophilic aromatic substitution (SNAr).[1][20][21] The strong electron-withdrawing nature of both groups makes the aromatic ring electron-poor and thus a good electrophile for attack by nucleophiles.[20]

For an SNAr reaction to occur efficiently, the electron-withdrawing groups must be positioned ortho or para to the leaving group. This positioning allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex, the key intermediate in this reaction. In this compound, while the CF₃ and NO₂ groups are meta to each other, their combined electron-withdrawing effect still significantly enhances the ring's susceptibility to nucleophilic attack, particularly if a leaving group is present at other positions. The presence of the trifluoromethyl group can have a remarkable effect on the reactivity of nitrophenyl ethers with nucleophiles.[22][23]

Diagram: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The Addition-Elimination Mechanism of SNAr.